REACTION_CXSMILES
|
[F:1][C:2]1[C:7](C(O)=O)=[C:6]([F:11])[C:5]([F:12])=[C:4]([F:13])[C:3]=1[F:14].[OH-].[Ca+2].[OH-]>C(O)CO>[F:1][C:2]1[C:3]([F:14])=[C:4]([F:13])[C:5]([F:12])=[C:6]([F:11])[CH:7]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
13.9 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=C(C(=C1C(=O)O)F)F)F)F
|
Name
|
|
Quantity
|
0.82 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Ca+2].[OH-]
|
Name
|
|
Quantity
|
40 g
|
Type
|
solvent
|
Smiles
|
C(CO)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a three-necked flask provided with a stirring device, a reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
CUSTOM
|
Details
|
the ensuant reaction
|
Type
|
CUSTOM
|
Details
|
level of 140° C.
|
Type
|
CUSTOM
|
Details
|
to the terminal level of 110° C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |